2,5-Dimethyl-4'-thiomorpholinomethyl benzophenone

Description

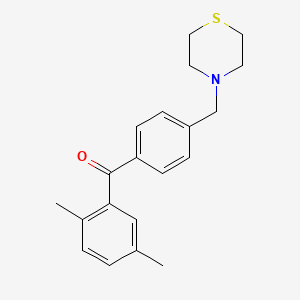

2,5-Dimethyl-4'-thiomorpholinomethyl benzophenone is a substituted benzophenone derivative characterized by a benzophenone backbone modified with a thiomorpholinomethyl group at the 4' position and methyl groups at the 2- and 5-positions of the aromatic ring. Benzophenones are widely recognized for their role as UV absorbers, photoinitiators, and intermediates in pharmaceuticals and agrochemicals . The thiomorpholine moiety introduces sulfur into the structure, which may enhance solubility in polar solvents or influence redox properties.

Properties

IUPAC Name |

(2,5-dimethylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NOS/c1-15-3-4-16(2)19(13-15)20(22)18-7-5-17(6-8-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISFZSXYERWELH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)CN3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642919 | |

| Record name | (2,5-Dimethylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-75-7 | |

| Record name | (2,5-Dimethylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4’-thiomorpholinomethyl benzophenone typically involves the reaction of 2,5-dimethylbenzoyl chloride with 4-thiomorpholinomethylphenyl magnesium bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for 2,5-Dimethyl-4’-thiomorpholinomethyl benzophenone involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4’-thiomorpholinomethyl benzophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiomorpholine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted benzophenone derivatives

Scientific Research Applications

2,5-Dimethyl-4’-thiomorpholinomethyl benzophenone has a wide range of scientific research applications:

Chemistry: Used as a photoinitiator in polymerization reactions to initiate the formation of polymers when exposed to light.

Biology: Investigated for its potential use in biological assays and as a probe for studying biological processes.

Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of coatings, adhesives, and other materials that require controlled polymerization.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4’-thiomorpholinomethyl benzophenone involves its ability to absorb light and generate reactive species that initiate polymerization reactions. The compound absorbs ultraviolet (UV) light, leading to the formation of excited states that can transfer energy to other molecules, resulting in the formation of free radicals. These free radicals then initiate the polymerization process by reacting with monomers to form polymer chains.

Comparison with Similar Compounds

Structural Analogues in the Benzophenone Family

The following table compares key properties of 2,5-dimethyl-4'-thiomorpholinomethyl benzophenone with related compounds:

Note: Compounds marked "Literature" are discussed based on general benzophenone chemistry due to absence in provided evidence.

Key Findings :

UV Absorption: Benzophenone derivatives typically absorb UV light in the 250–350 nm range. The thiomorpholinomethyl group in this compound may redshift absorption maxima compared to unsubstituted benzophenone due to electron-donating effects .

Solubility: The sulfur-containing thiomorpholine group likely increases solubility in polar solvents (e.g., DMSO, acetone) relative to nonpolar benzophenone. Methyl groups may counteract this by introducing hydrophobicity.

Applications: Unlike benzophenone, which is a high-volume chemical in plastics and perfumes , the thiomorpholinomethyl derivative’s niche may lie in specialized UV-curable inks or drug delivery systems due to its tailored substituents.

Comparison with Non-Benzophenone UV Absorbers

For context, the table below contrasts benzophenone derivatives with other UV-absorbing compounds:

Insights :

- The thiomorpholinomethyl group may reduce environmental persistence compared to conventional benzophenones, as sulfur-containing groups often undergo faster degradation. However, this remains speculative without direct data.

- Compared to inorganic UV blockers (e.g., ZnO), the compound offers tunable solubility for integration into polymers or organic matrices.

Biological Activity

2,5-Dimethyl-4'-thiomorpholinomethyl benzophenone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth examination of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 305.44 g/mol. The compound features a benzophenone core with a thiomorpholinomethyl group that contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may lead to alterations in metabolic pathways. For instance, it can bind to tyrosinase, an enzyme involved in melanin production, demonstrating potential applications in skin whitening agents .

- Oxidative Stress Induction : It may induce oxidative stress in cells, leading to apoptosis in cancerous cells while sparing normal cells.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens, making it a candidate for further research in infectious disease treatment.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on murine B16F10 melanoma cells. The compound was tested at varying concentrations (0, 1, 2.5, 5, 10, or 25 µM) over 24 and 48 hours. Results indicated that the compound did not exhibit significant cytotoxicity at concentrations up to 25 µM but showed potential for further development as an anticancer agent through targeted delivery systems.

Antimicrobial Effects

In vitro assays have demonstrated the antimicrobial efficacy of the compound against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods. The results are summarized in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

This table illustrates the varying degrees of susceptibility among different microorganisms to the compound.

Comparative Analysis

Comparisons with similar compounds reveal distinct differences in biological activity:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Benzophenone with thiomorpholine | Anticancer and antimicrobial properties |

| 2,5-Dichloro-2'-thiomorpholinomethyl benzophenone | Benzophenone with dichloro group | Enhanced reactivity but similar activity |

| 3,5-Dimethyl-2'-thiomorpholinomethyl benzophenone | Benzophenone with methyl groups | Different chemical reactivity |

The presence of different substituents alters their reactivity and biological effectiveness.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.